molecular formula C18H16OS B14275437 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol CAS No. 138510-42-6

1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol

Cat. No.: B14275437
CAS No.: 138510-42-6
M. Wt: 280.4 g/mol
InChI Key: NPNMBEVATSKXEE-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and a vinyl group attached to a dimethylthiophene moiety

Preparation Methods

The synthesis of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with an appropriate acylating agent, followed by a series of reactions to introduce the naphthalene and hydroxyl groups. The reaction conditions typically involve the use of metal chlorides such as aluminum chloride or titanium tetrachloride as catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol depends on its specific application. In organic electronics, its function is related to its ability to absorb and emit light, which is influenced by the electronic structure of the naphthalene and thiophene rings. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be compared with other similar compounds, such as:

    1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalene: Lacks the hydroxyl group, which may affect its reactivity and applications.

    2-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-1-ol: Positional isomer with different properties due to the location of the hydroxyl group.

    1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]benzene: Contains a benzene ring instead of a naphthalene ring, leading to different electronic and photophysical properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties.

Properties

CAS No.

138510-42-6

Molecular Formula

C18H16OS

Molecular Weight

280.4 g/mol

IUPAC Name

1-[1-(2,5-dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol

InChI

InChI=1S/C18H16OS/c1-11-10-16(13(3)20-11)12(2)18-15-7-5-4-6-14(15)8-9-17(18)19/h4-10,19H,2H2,1,3H3

InChI Key

NPNMBEVATSKXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=C)C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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